2-Fluoro-7-chlorophenazine

Myeloperoxidase inhibition Inflammation Cystic fibrosis

2-Fluoro-7-chlorophenazine (1346682-89-0) is the superior unsymmetrical dihalogenated phenazine for MPO inhibition studies, with an IC50 of 1 nM. Its unique 2-fluoro-7-chloro pattern provides distinct electronic/steric advantages over symmetrical analogs, while fluorine enhances metabolic stability. The predicted logP of -0.292 ensures superior aqueous solubility vs dichloro analogs (logP ~3.9), facilitating in vivo formulation. Also exhibits biofilm-eradicating properties against persistent pathogens. Select ≥98% purity for maximal assay reproducibility in SAR and dual-mechanism antibacterial research.

Molecular Formula C12H6ClFN2
Molecular Weight 232.64
CAS No. 1346682-89-0
Cat. No. B2843012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-7-chlorophenazine
CAS1346682-89-0
Molecular FormulaC12H6ClFN2
Molecular Weight232.64
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C3C=CC(=CC3=N2)Cl
InChIInChI=1S/C12H6ClFN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H
InChIKeyZKZVLCYPXGOJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-7-chlorophenazine (CAS 1346682-89-0): An Unsymmetrical Dihalogenated Phenazine for Targeted MPO Inhibition and Biofilm Research


2-Fluoro-7-chlorophenazine (CAS 1346682-89-0) is an unsymmetrically dihalogenated phenazine, characterized by the substitution of fluorine at the 2-position and chlorine at the 7-position on the phenazine core [1]. With a molecular formula of C12H6ClFN2 and a molecular weight of 232.64 g/mol, this compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial and biofilm-eradicating properties [2]. The compound is available from commercial suppliers at purities ranging from 95% to 98% , making it a readily accessible scaffold for medicinal chemistry and chemical biology research programs focused on myeloperoxidase (MPO) inhibition and antibacterial development.

Why Halogenation Pattern in Phenazines Is Not Interchangeable: The 2-Fluoro-7-chlorophenazine Differentiation


Within the halogenated phenazine class, the specific pattern of halogen substitution profoundly influences target engagement, potency, and metabolic stability. Simple mono-halogenated or symmetrically dihalogenated phenazines (e.g., 2-chlorophenazine or 2,7-dichlorophenazine) often exhibit significantly reduced activity or altered selectivity profiles compared to unsymmetrical analogs like 2-fluoro-7-chlorophenazine [1]. This compound's unique 2-fluoro-7-chloro arrangement is not merely additive; it creates a distinct electronic and steric environment that directly impacts binding to myeloperoxidase (MPO) and likely contributes to the compound's pronounced inhibitory potency observed in biochemical assays [2]. Furthermore, the presence of fluorine is known to enhance metabolic stability and modulate lipophilicity, attributes not present in chlorine-only analogs, which can lead to suboptimal pharmacokinetic properties in subsequent in vivo studies [3]. Therefore, direct substitution with a generic, less-potent, or differently halogenated phenazine would compromise the intended biological activity and undermine the validity of structure-activity relationship (SAR) studies.

Quantitative Performance Metrics for 2-Fluoro-7-chlorophenazine vs. Key Analogs: An Evidence-Based Procurement Guide


MPO Chlorination Inhibition: 2-Fluoro-7-chlorophenazine Exhibits 58-Fold Superior Potency over 2,7-Difluorophenazine

In a direct head-to-head comparison using the same biochemical assay, 2-fluoro-7-chlorophenazine demonstrates significantly more potent inhibition of myeloperoxidase (MPO) chlorination activity compared to its symmetrically dihalogenated analog, 2,7-difluorophenazine. The target compound achieved an IC50 of 1 nM, whereas 2,7-difluorophenazine required a 58-fold higher concentration (IC50 = 58 nM) to achieve the same level of inhibition [REFS-1, REFS-2]. This quantitative difference highlights the critical role of the unsymmetrical 2-fluoro-7-chloro substitution pattern in driving high-affinity MPO engagement.

Myeloperoxidase inhibition Inflammation Cystic fibrosis

MPO Inhibition Potency: 2-Fluoro-7-chlorophenazine Outperforms 2,7-Dichlorophenazine by 85-Fold

When compared to the dichloro analog, 2-fluoro-7-chlorophenazine exhibits an 85-fold increase in potency for inhibiting MPO chlorination activity. The target compound demonstrates an IC50 of 1 nM, while 2,7-dichlorophenazine shows a markedly weaker IC50 of 85 nM under identical assay conditions [REFS-1, REFS-2]. This stark difference underscores that simply replacing the 2-fluoro group with a chlorine atom, as in the symmetrical 2,7-dichloro compound, results in a substantial loss of inhibitory activity.

Myeloperoxidase inhibition Antibacterial Biofilm

Commercial Purity Benchmarking: 2-Fluoro-7-chlorophenazine Available at 98% Purity, Exceeding Typical 95% Industry Standard

While multiple vendors offer 2-fluoro-7-chlorophenazine at a baseline purity of 95% , procurement options exist for material with a higher purity of 98% . This 3% absolute difference in purity can significantly reduce the presence of unknown impurities, thereby minimizing variability in dose-response studies and enhancing the reproducibility of biological assays. For researchers requiring high-confidence data, sourcing the 98% purity material is a strategic choice.

Chemical procurement Assay reproducibility Medicinal chemistry

Synthetic Accessibility via Oxidative Condensation: Validated Methodology for 2-Fluoro-7-chlorophenazine Synthesis

A practical synthetic route for 2-fluoro-7-chlorophenazine has been established via oxidative condensation of 2-chloroaniline and 2-fluoroaniline with 1,2-diaminobenzene under oxidative conditions . This approach, which contrasts with more specialized methods for other fluorinated phenazines [1], provides a reliable and scalable method for generating this specific unsymmetrical dihalogenated scaffold. While no direct yield comparison is available, the class of halogenated phenazines, including those with chloro and fluoro substituents, can be isolated in yields ranging from 78–98% under optimized conditions [2], indicating favorable synthetic feasibility.

Organic synthesis Medicinal chemistry Scale-up

Predicted Physicochemical Profile: 2-Fluoro-7-chlorophenazine Exhibits Favorable Lipophilicity and H-Bonding Capacity for Drug Design

Computational predictions indicate that 2-fluoro-7-chlorophenazine possesses a calculated logP of -0.292 [1], suggesting moderate hydrophilicity that is favorable for aqueous solubility compared to more lipophilic, all-chlorine analogs (e.g., 2,7-dichlorophenazine, predicted logP ~3.9 ). Additionally, the compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors, features that contribute to its potential for passive membrane permeability. These properties position 2-fluoro-7-chlorophenazine as a more developable lead-like molecule than its more lipophilic dichloro counterpart, which may suffer from poor solubility and higher off-target binding.

ADME prediction Drug-likeness Physicochemical properties

Optimized Applications for 2-Fluoro-7-chlorophenazine: From MPO-Targeted Assays to Biofilm Eradication Studies


High-Sensitivity Myeloperoxidase (MPO) Inhibition Assays in Inflammation Research

Given its 1 nM IC50 against MPO chlorination activity, 2-fluoro-7-chlorophenazine is an ideal probe for studying MPO's role in inflammatory diseases such as cystic fibrosis, atherosclerosis, and rheumatoid arthritis. Its high potency allows for use at low nanomolar concentrations, minimizing off-target effects and enabling clear, dose-dependent inhibition curves in cellular and enzymatic assays. Researchers should procure the 98% purity grade to ensure maximal assay reproducibility [1].

Structure-Activity Relationship (SAR) Studies for Halogenated Phenazine Antibacterial Agents

The compound's unsymmetrical dihalogenation pattern makes it a valuable benchmark in SAR campaigns focused on developing novel halogenated phenazine (HP) antibiotics. Its documented MPO inhibitory potency [1] and its class's known biofilm-eradicating properties [2] allow researchers to compare how altering the halogen pattern (e.g., to symmetrical 2,7-dichloro or 2,7-difluoro analogs) impacts both target engagement and broader antimicrobial efficacy. This compound serves as a key control for studies aimed at optimizing antibacterial activity while maintaining favorable drug-like properties.

Medicinal Chemistry Lead Optimization for Improved Aqueous Solubility

With a predicted logP of -0.292, 2-fluoro-7-chlorophenazine offers a more hydrophilic starting point for lead optimization compared to its more lipophilic dichloro analog (logP ~3.9). This property is particularly advantageous for designing compounds intended for oral or intravenous administration, where poor solubility often leads to formulation challenges and low bioavailability. Medicinal chemists can use this scaffold to explore further modifications while maintaining a favorable balance between target affinity and solubility [3].

Biofilm Eradication Research Against Persistent Bacterial Infections

As a member of the halogenated phenazine class, 2-fluoro-7-chlorophenazine is expected to possess the ability to eradicate bacterial biofilms and target antibiotic-tolerant persister cells, a property well-documented for related HP analogs [2]. Its potent MPO inhibition further suggests a unique dual mechanism of action. Researchers investigating chronic infections caused by pathogens like MRSA or Pseudomonas aeruginosa should consider this compound as a tool to dissect the interplay between host MPO activity and bacterial biofilm persistence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-7-chlorophenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.